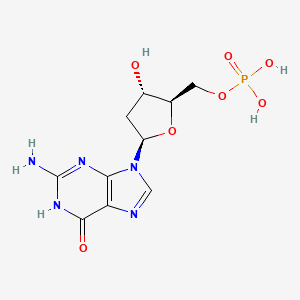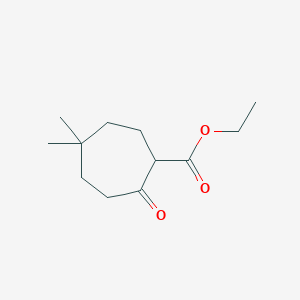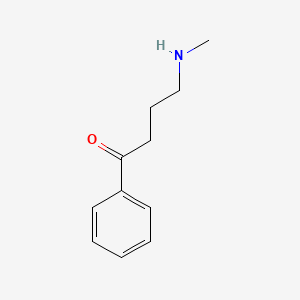
2'-désoxyguanosine 5'-monophosphate
Vue d'ensemble
Description
2’-Deoxyguanosine 5’-monophosphate, also known as deoxyguanylic acid or dGMP, is a purine 2’-deoxyribonucleoside 5’-monophosphate having guanine as the nucleobase . It plays a role as an Escherichia coli metabolite and a mouse metabolite .
Synthesis Analysis
The synthesis of 2’-Deoxyguanosine 5’-monophosphate involves complex biochemical processes. For instance, it has been found that the purine nucleotide inosine-5′-monophosphate (IMP) plays a key role in the synthesis of guanosine monophosphate .Molecular Structure Analysis
The molecular formula of 2’-Deoxyguanosine 5’-monophosphate is C10H14N5O7P . Its molecular weight is 347.22 g/mol .Chemical Reactions Analysis
The oxidation of 2’-deoxyguanosine 5’-monophosphate can be photosensitized by pterin in aqueous solution under UV-A irradiation . The reaction involves two competing mechanisms that contribute in different proportions depending on the pH .Physical And Chemical Properties Analysis
2’-Deoxyguanosine 5’-monophosphate has an empirical formula of C10H12N5Na2O7P and a molecular weight of 391.18 on an anhydrous basis .Applications De Recherche Scientifique
Précurseur de nucléotide dans la synthèse de l'ADN
Le dGMP sert de bloc de construction fondamental dans la synthèse de l'ADN. Il est incorporé dans le brin d'ADN pendant les processus de réplication et de réparation. Le composé fournit le nucléotide désoxyguanosine nécessaire à la formation de la liaison phosphodiester qui relie les nucléotides entre eux, formant ainsi l'armature de l'ADN .
Analyse de l'auto-assemblage en solution
Les chercheurs utilisent le dGMP pour étudier ses propriétés d'auto-assemblage en solutions aqueuses. Ceci est particulièrement important pour comprendre le comportement des nucléotides en dehors de l'environnement cellulaire et peut fournir des informations sur la formation de structures d'acides nucléiques dans diverses conditions .
Nucléation et croissance des G-quadruplexes
Le dGMP est impliqué dans la formation des G-quadruplexes, qui sont des structures d'ADN à quatre brins présentes dans les régions régulatrices des gènes et des télomères. Ces structures sont intéressantes en raison de leur rôle potentiel dans la recherche sur le cancer et le vieillissement. La capacité du dGMP à former ces structures est utilisée pour étudier leur stabilité et leur fonction .
Piégeage nucléophile
En synthèse chimique, le dGMP peut agir comme un nucléophile, une espèce qui donne une paire d'électrons à un électrophile pour former une liaison chimique. Cette propriété est exploitée dans diverses expériences de piégeage nucléophile pour comprendre les mécanismes réactionnels et développer de nouvelles méthodologies de synthèse .
Études d'alkylation réductrice
Le dGMP est utilisé dans les études d'alkylation réductrice, une méthode utilisée pour introduire des groupes alkyles dans une molécule. Cette réaction est importante pour modifier les nucléotides afin d'étudier les interactions ADN-protéines et de développer de nouveaux agents thérapeutiques .
Substrat pour les guanylate kinases
Le dGMP agit comme un substrat pour les guanylate kinases, des enzymes qui catalysent la phosphorylation du dGMP en désoxyguanosine diphosphate (dGDP). C'est une étape cruciale dans la voie de récupération de la synthèse des nucléotides, qui est essentielle pour maintenir le pool de nucléotides dans la cellule .
Soutien à la biosynthèse de l'ADN
Les formes phosphorylées du dGMP, telles que le dGDP et le désoxyguanosine triphosphate (dGTP), sont vitales pour la biosynthèse de l'ADN. Le rôle du dGMP comme précurseur dans ces voies garantit la disponibilité des substrats nécessaires à la réplication et à la réparation de l'ADN .
Caractérisation physicochimique des molécules de guanine
Le dGMP est utilisé pour étudier les caractéristiques physicochimiques des molécules à base de guanine. Comprendre ces propriétés est crucial pour le développement de thérapeutiques riches en guanine et pour explorer les caractéristiques uniques des nucléotides guanine dans les systèmes biologiques .
Mécanisme D'action
Target of Action
The primary targets of dGMP are guanylate kinases . These enzymes play a crucial role in the metabolism of nucleotides, which are the building blocks of DNA and RNA .
Mode of Action
dGMP interacts with its targets, the guanylate kinases, by serving as a substrate . The interaction results in the conversion of dGMP to deoxyguanosine diphosphate (dGDP), which is then further phosphorylated to deoxyguanosine triphosphate (dGTP) .
Biochemical Pathways
dGMP is involved in the nucleotide metabolism pathway . It is converted to dGDP by guanylate kinases, and then to dGTP. dGTP is a crucial component in DNA synthesis, contributing to the growth and repair of cells .
Result of Action
The action of dGMP results in the production of dGTP, a necessary component for DNA synthesis . This contributes to cellular functions such as growth, division, and repair.
Orientations Futures
Propriétés
IUPAC Name |
[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N5O7P/c11-10-13-8-7(9(17)14-10)12-3-15(8)6-1-4(16)5(22-6)2-21-23(18,19)20/h3-6,16H,1-2H2,(H2,18,19,20)(H3,11,13,14,17)/t4-,5+,6+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTFMZDNNPPEQNG-KVQBGUIXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N5O7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25656-92-2, 33430-61-4 (di-hydrochloride salt) | |
| Record name | 5′-Guanylic acid, 2′-deoxy-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25656-92-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2'-Deoxyguanosine 5'-phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000902045 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20896947 | |
| Record name | 2'-Deoxyguanosine 5'-phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20896947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 2'-Deoxyguanosine 5'-monophosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001044 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
902-04-5 | |
| Record name | 2′-Deoxyguanosine 5′-monophosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=902-04-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2'-Deoxyguanosine 5'-phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000902045 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2'-Deoxyguanosine-5'-Monophosphate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04457 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2'-Deoxyguanosine 5'-phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20896947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2'-deoxy-5'-guanylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.808 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2'-DEOXYGUANOSINE 5'-PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7EAM4TG712 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2'-Deoxyguanosine 5'-monophosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001044 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzoic acid, 4-nitro-3-[(phenylsulfonyl)methyl]-](/img/structure/B1661292.png)

![N-{2-[Benzyl(methyl)amino]ethyl}acetamide](/img/structure/B1661296.png)
![5(4H)-Oxazolone, 4-[(5-bromo-2-furanyl)methylene]-2-phenyl-](/img/structure/B1661298.png)




![Benzothiazolium, 3-[(4-chlorophenyl)methyl]-6-methyl-, bromide](/img/structure/B1661306.png)
![Benzothiazolium, 3-[(3-fluorophenyl)methyl]-6-methyl-, bromide](/img/structure/B1661308.png)


![Benzene, hexakis[(pentafluorophenyl)thio]-](/img/structure/B1661313.png)
![1-[[2-(trifluoromethyl)phenyl]methyl]piperidine-3-carboxylic Acid](/img/structure/B1661315.png)